molecular formula C22H21N5O B6043967 N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

Cat. No.: B6043967
M. Wt: 371.4 g/mol
InChI Key: AZEIAIFUSXOLEX-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide typically involves the reaction of 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound .

Scientific Research Applications

N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

IUPAC Name

N-[4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)15(2)21(26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEIAIFUSXOLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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